

Spectroscopic and Synthetic Profile of (S)-4-Chlorophenylglycine: A Technical Guide

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Compound of Interest

Compound Name: (S)-2-Amino-2-(4-chlorophenyl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (S)-4-chlorophenylglycine, a key chiral intermediate in pharmaceutical synthesis. Due to the limited availability of public spectroscopic data for the pure (S)-enantiomer, this guide utilizes data for the racemic mixture, DL-4-chlorophenylglycine, as a close proxy. This information is valuable for the characterization and quality control of this important molecule in research and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for DL-4-chlorophenylglycine, which is expected to be nearly identical to that of (S)-4-chlorophenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for DL-4-Chlorophenylglycine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4	d	2H	Ar-H (ortho to Cl)
~7.3	d	2H	Ar-H (meta to Cl)
~5.1	s	1H	α -H
Broad Signal	s	3H	$-\text{NH}_3^+$
Variable	s	1H	$-\text{COOH}$

Note: The exact chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for DL-4-Chlorophenylglycine

Chemical Shift (δ) ppm	Assignment
~170-175	C=O
~135	Ar-C (ipso, C-Cl)
~132	Ar-C (ipso, C-CH)
~129	Ar-CH (ortho to Cl)
~128	Ar-CH (meta to Cl)
~55	α -C

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for DL-4-Chlorophenylglycine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2500	Strong, Broad	O-H stretch (Carboxylic Acid), N-H stretch (Amine)
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1490	Medium	Aromatic C=C stretch
~1200	Medium	C-O stretch
~820	Strong	p-substituted benzene C-H bend (out-of-plane)
~750	Medium	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for DL-4-Chlorophenylglycine

m/z	Relative Intensity (%)	Assignment
185/187	100/33	[M] ⁺ (Molecular ion peak with isotopic pattern for Cl)
140/142	Variable	[M - COOH] ⁺
111/113	Variable	[C ₇ H ₆ Cl] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of (S)-4-chlorophenylglycine is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O with a pH adjustment). The solution is transferred to a 5 mm NMR tube. 1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For 1H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

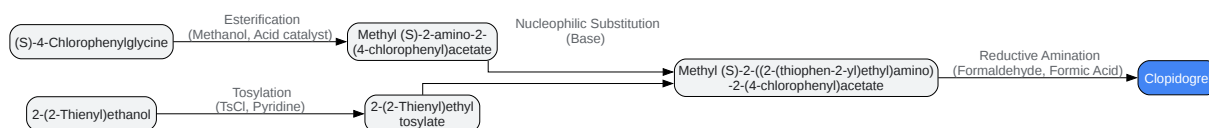
For solid-state IR analysis, a small amount of (S)-4-chlorophenylglycine (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI)[1]. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 10-100 $\mu g/mL$) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC). For EI, a small amount of the solid sample is introduced directly into the ion source and vaporized by heating. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Synthetic Pathway Visualization

(S)-4-chlorophenylglycine is a crucial chiral building block in the synthesis of the antiplatelet drug, Clopidogrel. The following diagram illustrates a simplified synthetic workflow.



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Caption: Synthetic pathway of Clopidogrel from (S)-4-chlorophenylglycine.

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References

- 1. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
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